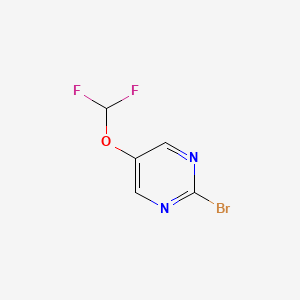![molecular formula C16H26N4O3 B12496434 Tert-butyl [1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-3-yl]carbamate](/img/structure/B12496434.png)
Tert-butyl [1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)piperidin-3-yl]carbamate: is a synthetic organic compound that features a complex structure with a piperidine ring, a pyrimidine ring, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)piperidin-3-yl]carbamate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction with suitable reagents.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be performed on the pyrimidine ring to modify its electronic properties.
Substitution: The compound can participate in substitution reactions, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)piperidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological mechanisms at the molecular level.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)piperidin-3-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(4-aminobutyl)carbamate
- tert-Butyl 4-[(E)-But-1-en-3-yl]carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
Uniqueness
What sets tert-butyl N-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)piperidin-3-yl]carbamate apart from similar compounds is its unique combination of a piperidine ring and a pyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H26N4O3 |
|---|---|
Molecular Weight |
322.40 g/mol |
IUPAC Name |
tert-butyl N-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C16H26N4O3/c1-10-11(2)17-14(19-13(10)21)20-8-6-7-12(9-20)18-15(22)23-16(3,4)5/h12H,6-9H2,1-5H3,(H,18,22)(H,17,19,21) |
InChI Key |
OIHRKGOXJGSYHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2CCCC(C2)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496351.png)
![2-Benzyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B12496362.png)
![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-[3-(2-oxopropyl)phenyl]acetamide](/img/structure/B12496364.png)
![N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12496367.png)
![Propan-2-yl 4-[(2,5-dibromophenyl)amino]-4-oxobutanoate](/img/structure/B12496384.png)
![N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12496385.png)
![{[5-(3-Fluorophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B12496392.png)

![N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B12496419.png)

![2-[(4-cyclohexyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide](/img/structure/B12496438.png)
![N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine](/img/structure/B12496442.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12496449.png)
![8-Methoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[C]pyrrol-4-one](/img/structure/B12496455.png)
